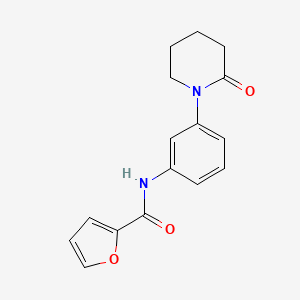

![molecular formula C12H13NO B2864804 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one CAS No. 4669-18-5](/img/structure/B2864804.png)

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature furnishes functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro [cyclopentane-1,2′-inden]-2-enes in 75–92% yields .Chemical Reactions Analysis

The three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature furnishes functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro [cyclopentane-1,2′-inden]-2-enes .Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its unique spirocyclic structure is a key feature in the synthesis of natural products and pharmaceuticals. The compound’s ability to act as a scaffold for multiple reactions allows chemists to introduce various functional groups, leading to a wide array of derivatives with potential biological activity .

Medicinal Chemistry

Spirocyclic compounds like 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one are central to medicinal chemistry due to their prevalence in bioactive molecules. They are particularly significant in the design of drugs targeting 3D protein structures, as their rigid, three-dimensional shape can enhance binding affinity and specificity. This compound has been explored for its potential in creating new therapeutic agents with antimicrobial, antitumor, and antiviral properties .

Pharmacology

In pharmacology, the spirocyclic framework of this compound is of interest for its pharmacokinetic properties. It can influence the solubility, stability, and distribution of potential drug candidates. Moreover, the spiro[indole] structure is found in several alkaloids, which are known for their diverse pharmacological activities, making it a valuable template for drug discovery .

Materials Science

The structural complexity and inherent chirality of spirocyclic compounds make them suitable for materials science applications. They can be used in the development of organic semiconductors, optoelectronic materials, and as chiral catalysts or ligands in asymmetric synthesis. Their unique optical and electronic properties are attributed to the spiro junction of the rings .

Analytical Chemistry

In analytical chemistry, derivatives of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one can be used as standards or reagents. Their well-defined structures are beneficial for method development, calibration, and validation processes in various analytical techniques, including chromatography and spectroscopy .

Biochemistry

From a biochemical perspective, the spiro[indole] core is structurally similar to many biologically active compounds. It can be used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways. The compound’s ability to mimic certain natural products allows researchers to probe biological systems and understand the underlying mechanisms of action .

properties

IUPAC Name |

spiro[1H-indole-2,1'-cyclopentane]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVFQCQYLJVRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one | |

CAS RN |

4669-18-5 |

Source

|

| Record name | 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2864721.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)

![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)

![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)

![1-(2,5-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2864734.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)

![Methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2864741.png)

![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)